

Spectroscopic Profile of 5-Methyl-8-hydroxycoumarin: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-8-hydroxycoumarin

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Methyl-8-hydroxycoumarin** (also known as 8-hydroxy-5-methylcoumarin). Due to the limited availability of published, consolidated spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of closely related coumarin derivatives. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows.

Expected Spectroscopic Data

The following tables summarize the anticipated spectral data for **5-Methyl-8-hydroxycoumarin**. These values are estimations derived from the analysis of similar coumarin structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **5-Methyl-8-hydroxycoumarin**, the following proton (^1H) and carbon (^{13}C) NMR chemical shifts are expected.

Table 1: Predicted ^1H NMR Spectral Data for **5-Methyl-8-hydroxycoumarin**

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃	~2.2 - 2.5	Singlet (s)	N/A
H3	~6.2 - 6.4	Doublet (d)	~9.5 - 10.0
H4	~7.6 - 7.8	Doublet (d)	~9.5 - 10.0
H6	~6.8 - 7.0	Doublet (d)	~8.0 - 8.5
H7	~7.2 - 7.4	Doublet (d)	~8.0 - 8.5
-OH	~9.0 - 11.0	Singlet (s, broad)	N/A

Table 2: Predicted ¹³C NMR Spectral Data for **5-Methyl-8-hydroxycoumarin**

Carbon	Expected Chemical Shift (δ , ppm)
-CH ₃	~18 - 25
C3	~115 - 120
C4	~140 - 145
C4a	~110 - 115
C5	~125 - 130
C6	~115 - 120
C7	~120 - 125
C8	~145 - 150
C8a	~150 - 155
C2 (C=O)	~160 - 165

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **5-Methyl-8-hydroxycoumarin** are listed below.

Table 3: Predicted IR Spectral Data for **5-Methyl-8-hydroxycoumarin**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenolic)	3200 - 3600	Strong, Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Lactone)	1680 - 1740	Strong
C=C (Aromatic)	1500 - 1600	Medium to Strong
C-O (Phenolic)	1200 - 1300	Strong
C-O (Ester)	1000 - 1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Methyl-8-hydroxycoumarin** (C₁₀H₈O₃), the expected molecular ion and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data for **5-Methyl-8-hydroxycoumarin**

m/z	Relative Intensity	Assignment
176	High	[M] ⁺ (Molecular Ion)
148	High	[M - CO] ⁺
147	Medium	[M - H - CO] ⁺
119	Medium	[M - CO - CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5-Methyl-8-hydroxycoumarin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **5-Methyl-8-hydroxycoumarin**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-pulse ¹H NMR spectrum over a spectral width of approximately -2 to 12 ppm.
 - The number of scans can range from 16 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
 - Use a spectral width of approximately 0 to 200 ppm.
 - A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **5-Methyl-8-hydroxycoumarin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

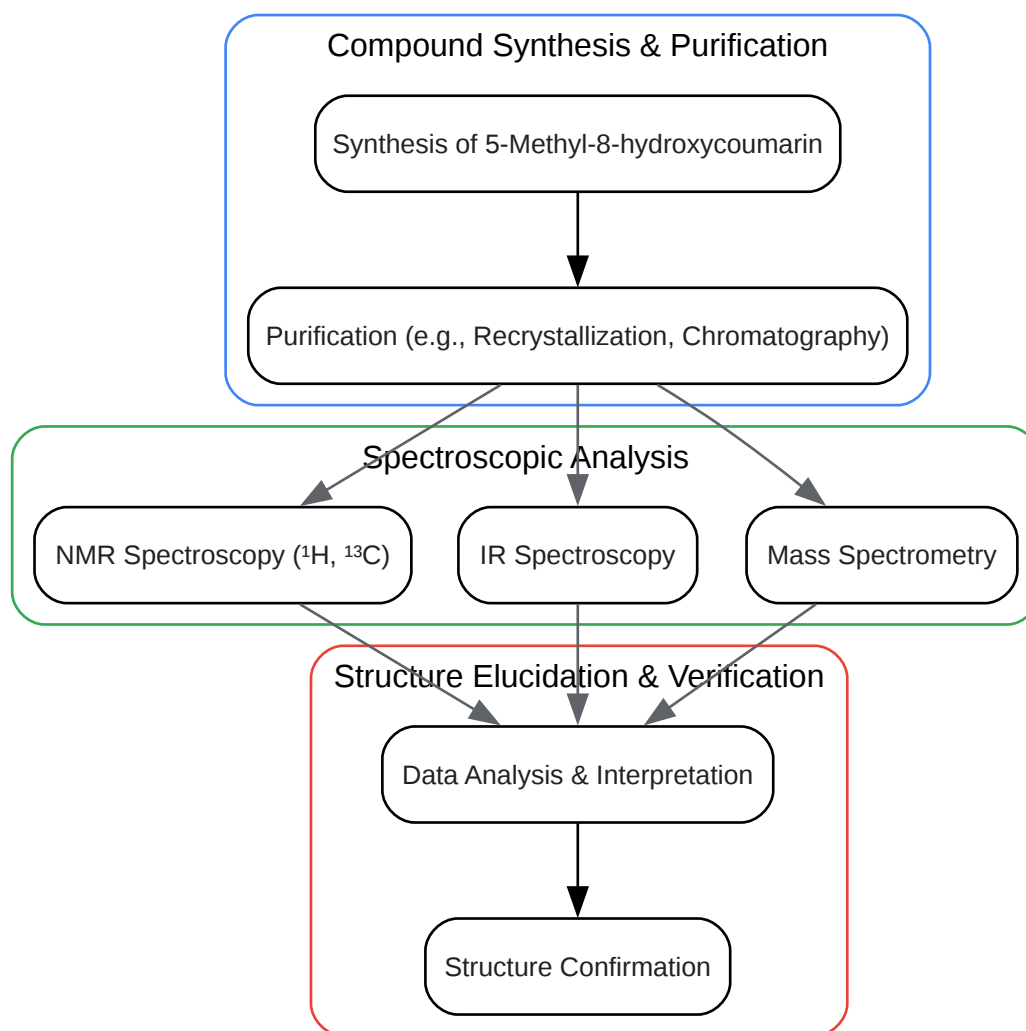
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the sample over the mid-IR range (typically 4000 to 400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
 - Prepare a dilute solution of **5-Methyl-8-hydroxycoumarin** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS).
 - The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Data Acquisition:
 - The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV.
 - Scan a mass range of approximately m/z 40 to 500 to detect the molecular ion and fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized coumarin derivative like **5-Methyl-8-hydroxycoumarin**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Methyl-8-hydroxycoumarin**.

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